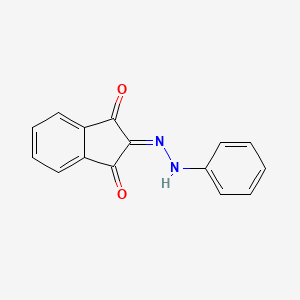

1H-indene-1,2,3-trione 2-(phenylhydrazone)

Description

Contextualization within Organic Chemistry and Heterocyclic Synthesis

In the vast landscape of organic chemistry, the synthesis of heterocyclic compounds is a cornerstone of research, leading to the discovery of new pharmaceuticals, agrochemicals, and materials. Indene (B144670) derivatives, characterized by a benzene (B151609) ring fused to a five-membered ring, serve as important precursors and scaffolds in the construction of more complex molecular architectures. wikipedia.org The reactivity of the indene core, particularly when functionalized with ketone groups as in indenones, allows for a wide array of chemical transformations.

The formation of 1H-indene-1,2,3-trione 2-(phenylhydrazone) involves the reaction of 1H-indene-1,2,3-trione, commonly known as ninhydrin (B49086), with phenylhydrazine (B124118). Ninhydrin is a well-known chemical reagent, famously used for the detection of amino acids, with which it forms a deep blue or purple product known as Ruhemann's purple. byjus.comnih.gov The reaction with phenylhydrazine, however, introduces a hydrazone functionality, a key structural motif in its own right. The study of such reactions is pivotal in understanding the reactivity of polycarbonyl systems and in the development of novel heterocyclic compounds.

It is important to note that the reaction between ninhydrin and phenylhydrazine can be complex. Some research indicates that under certain conditions, the reaction may proceed to form a 1,2,3-tris-phenylhydrazonoindan, where all three carbonyl groups of ninhydrin have reacted with phenylhydrazine. guidechem.com This highlights the nuanced reactivity of ninhydrin and the importance of controlling reaction conditions to achieve specific products like the mono-phenylhydrazone.

Overview of the Indenone and Hydrazone Structural Motifs

The structure of 1H-indene-1,2,3-trione 2-(phenylhydrazone) is a composite of two significant structural motifs: the indenone core and the hydrazone group.

Indenone Motif: The indenone framework consists of a fused bicyclic system with a six-membered benzene ring and a five-membered cyclopentenone ring. Indanones, the saturated counterparts of indenones, are prominent structures in numerous natural products and pharmaceutical agents. The presence of carbonyl groups in the indenone structure makes it highly reactive and susceptible to various synthetic modifications, including condensation and cycloaddition reactions. wikipedia.org The 1H-indene-1,2,3-trione from which the title compound is derived is a particularly reactive example, existing in equilibrium with its hydrate (B1144303) form, ninhydrin. byjus.com

Hydrazone Motif: Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNHR₃. They are typically formed by the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. lookchem.com The hydrazone moiety is of significant interest due to its rich chemistry and wide range of biological activities. nih.gov The presence of the C=N double bond and the adjacent nitrogen atoms confers specific chemical properties, including the ability to act as ligands for metal ions and to participate in various cyclization reactions to form heterocyclic compounds. researchgate.netnih.gov Phenylhydrazones, in particular, have been extensively studied and are known to possess a range of biological properties. lookchem.com

The combination of the indenone and hydrazone motifs in 1H-indene-1,2,3-trione 2-(phenylhydrazone) results in a molecule with a unique electronic and structural profile, making it a subject of interest for further chemical exploration.

Academic Significance of Polyketone Hydrazones in Chemical Research

Polyketone hydrazones, such as 1H-indene-1,2,3-trione 2-(phenylhydrazone), represent a class of compounds with considerable academic significance. Their study contributes to a deeper understanding of fundamental chemical principles and provides pathways to novel applications.

The formation of hydrazones from polycarbonyl compounds like ninhydrin is a classic example of condensation chemistry and provides a platform for studying reaction mechanisms and selectivity. guidechem.com The ability to selectively form a mono-hydrazone in the presence of multiple carbonyl groups is a challenge that drives research in synthetic methodology.

Furthermore, hydrazones derived from polyketones are valuable intermediates in the synthesis of a variety of heterocyclic systems. The nitrogen and carbon atoms of the hydrazone functionality can participate in intramolecular cyclization reactions, leading to the formation of pyrazoles, indazoles, and other important heterocyclic rings. These heterocyclic products are often associated with a broad spectrum of biological activities, making the parent polyketone hydrazones attractive starting materials in medicinal chemistry and drug discovery programs. nih.govnih.govmdpi.com

The academic interest in these compounds also extends to their potential as ligands for coordination chemistry. The nitrogen and oxygen atoms within the structure of 1H-indene-1,2,3-trione 2-(phenylhydrazone) can chelate to metal ions, forming coordination complexes with potentially interesting catalytic or material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylhydrazinylidene)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-14-11-8-4-5-9-12(11)15(19)13(14)17-16-10-6-2-1-3-7-10/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZRPZUWMAQYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956552 | |

| Record name | 2-(2-Phenylhydrazinylidene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35117-30-7 | |

| Record name | NSC106651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Phenylhydrazinylidene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indene 1,2,3 Trione 2 Phenylhydrazone and Its Precursors

Synthesis of 1H-indene-1,2,3-trione (Indantrione) Precursor

The common and stable form of indantrione is its hydrate (B1144303), ninhydrin (B49086) (2,2-dihydroxy-1H-indene-1,3(2H)-dione). wikipedia.org Therefore, the synthesis of anhydrous 1H-indene-1,2,3-trione often begins with the dehydration of ninhydrin. wikipedia.org

Dehydration Routes from Ninhydrin (1H-indene-1,2,3-trione hydrate)

Ninhydrin, a stable hydrate, is formed due to the electron-destabilizing effect of the adjacent carbonyl groups on the central carbon atom. wikipedia.org The removal of this water molecule is a critical step to yield the reactive tricarbonyl species, indantrione.

Azeotropic dehydration is a common laboratory technique for removing water from a reaction mixture. This method involves using a solvent that forms a low-boiling azeotrope with water. As the mixture is heated, the azeotrope distills off, effectively removing the water and driving the equilibrium towards the anhydrous product. While specific detailed procedures for the azeotropic dehydration of ninhydrin are not extensively documented in the provided search results, the general principle would involve refluxing ninhydrin in a suitable solvent (e.g., toluene (B28343) or benzene) with a Dean-Stark apparatus to physically separate the distilled water.

Thermal dehydration involves heating the hydrated compound to a temperature sufficient to drive off the water of crystallization. For ninhydrin, heating above 125-130°C causes it to lose water and turn red, indicative of the formation of the anhydrous trione (B1666649). Further heating to around 241-243°C leads to decomposition. nih.gov Terahertz time-domain spectroscopy (THz-TDS) has been utilized to monitor the dehydration process of ninhydrin, with results indicating that the process can be effectively studied by observing changes in the spectral features as the temperature is increased. researchgate.net

Table 1: Thermal Behavior of Ninhydrin

| Temperature Range | Observation | Reference |

|---|---|---|

| 125-130 °C | Loses water and turns red | |

| 241-243 °C | Melts with decomposition |

Oxidation of Indane Derivatives

An alternative route to 1H-indene-1,2,3-trione involves the oxidation of suitable indane precursors. The oxidation of indane-1,3-dione is a direct method to introduce the third carbonyl group. nih.gov Selenium dioxide (SeO₂) has been employed as an oxidizing agent to convert indane-1-one into ninhydrin. nih.gov This oxidation is not limited to the parent indane-1-one and can tolerate various substituents on the aromatic ring. nih.gov Another approach involves the oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one with Jones' reagent or o-iodoxybenzoic acid (IBX) to produce indane-1,3-dione, which can then be further oxidized. encyclopedia.pub

Direct Synthesis of 1H-indene-1,2,3-trione 2-(phenylhydrazone)

The direct synthesis of the target compound is achieved through the reaction of the indantrione precursor with phenylhydrazine (B124118).

Nucleophilic Condensation Reactions with Phenylhydrazine

The formation of 1H-indene-1,2,3-trione 2-(phenylhydrazone) proceeds via a nucleophilic condensation reaction. nih.gov In this reaction, the nucleophilic nitrogen atom of the phenylhydrazine molecule attacks one of the electrophilic carbonyl carbons of 1H-indene-1,2,3-trione. The central carbonyl group of indantrione is highly reactive, making it the likely site of initial attack. wikipedia.org This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

The general procedure for forming phenylhydrazones involves reacting the carbonyl compound with phenylhydrazine, often in a suitable solvent like ethanol (B145695) and sometimes with an acid catalyst. nih.govacgpubs.org For instance, a typical method involves refluxing a mixture of the carbonyl compound and phenylhydrazine hydrochloride with sodium acetate (B1210297) in ethanol. acgpubs.org

Table 2: Synthesis of Phenylhydrazones

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted diphenacyl anilines, phenylhydrazine hydrochloride | Sodium acetate, ethanol, reflux | Monohydrazones | acgpubs.org |

While the specific synthesis of 1H-indene-1,2,3-trione 2-(phenylhydrazone) is noted, detailed experimental parameters for this exact reaction were not found in the provided search results. sigmaaldrich.com However, the principles of hydrazone formation from highly reactive tricarbonyl compounds like indantrione are well-established. wikipedia.orgacgpubs.org

Optimization of Reaction Conditions and Yield

The synthesis of phenylhydrazone derivatives is highly dependent on the optimization of reaction conditions to maximize product yield. Key factors that are manipulated include the choice of solvent, the form of the phenylhydrazine reactant (free base vs. salt), reaction temperature, and duration.

Research into the synthesis of pyrazole (B372694) derivatives from reactions involving phenylhydrazine has demonstrated the critical role of these parameters. For instance, in one study, the reaction of a furanone with phenylhydrazine in acetic acid (AcOH) at reflux for 24 hours resulted in a modest 37% yield. researchgate.net Extending the reaction time did not improve the outcome. researchgate.net This prompted an investigation into alternative solvents and reactant forms.

A significant improvement was observed when phenylhydrazine hydrochloride was used instead of the free base. researchgate.netnih.gov The reaction, when performed with phenylhydrazine hydrochloride in refluxing ethanol for 8 hours, was identified as the optimal condition, substantially increasing the product yield. researchgate.net The use of the hydrochloride salt in methanol (B129727) also proved effective, furnishing the desired product in high regioselectivity (97:3 ratio) and yield. nih.gov This highlights that the nature of the phenylhydrazine (free base or salt) can dramatically influence the regioisomeric outcome of the reaction. nih.gov

The selection of the solvent is equally crucial. While reactions in various solvents did not yield the target product without an acid catalyst, the combination of an appropriate solvent like ethanol or methanol with phenylhydrazine hydrochloride at reflux proved most effective. researchgate.net

Table 1: Optimization of Reaction Conditions for Phenylhydrazone Synthesis

| Entry | Phenylhydrazine Form | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | Phenylhydrazine | Acetic Acid | Reflux | 24 | 37 | researchgate.net |

| 2 | Phenylhydrazine | Acetic Acid | Reflux | >24 | 37 | researchgate.net |

| 3 | Phenylhydrazine HCl | Acetic Acid | Reflux | 24 | 55 | researchgate.net |

| 4 | Phenylhydrazine HCl | Methanol | Reflux | 16 | 91 (97:3 ratio) | nih.gov |

| 5 | Phenylhydrazine HCl | Ethanol | Reflux | 8 | Optimized Yield | researchgate.net |

Multicomponent Reactions (MCRs) Incorporating 1H-indene-1,2,3-trione and Phenylhydrazine

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. The reaction between 1H-indene-1,2,3-trione (ninhydrin), phenylhydrazine, and a third component, such as an active methylene (B1212753) compound, is a classic example used to generate complex heterocyclic scaffolds.

Catalyst-Free Approaches

The development of catalyst-free MCRs is a significant goal in green chemistry, as it simplifies procedures and reduces waste. Efficient, one-pot, three-component syntheses of biologically important heterocyclic compounds have been successfully carried out without any catalyst. nih.govrsc.org These reactions often proceed via a tandem Knoevenagel-cyclocondensation mechanism. nih.gov

For instance, the synthesis of 5-amino-1,3-aryl-1Η-pyrazole-4-carbonitriles has been achieved by reacting aromatic aldehydes, malononitrile (B47326) derivatives, and phenylhydrazine derivatives in green media like water and ethanol at room temperature. nih.gov Similarly, a catalyst-free, three-component sequential reaction involving amine alcohols, glyoxal (B1671930) monohydrates, and potassium thiocyanate (B1210189) has been developed to produce complex N-fused imidazole-2-thiones. rsc.org This tandem process occurs under mild conditions with a very short reaction time. rsc.org These examples demonstrate the feasibility of designing catalyst-free MCRs for complex syntheses, a principle applicable to systems involving 1H-indene-1,2,3-trione and phenylhydrazine.

Nanocatalysis in Multicomponent Systems

Nanocatalysts offer high surface area and unique reactivity, making them powerful tools for promoting MCRs. A notable example is the use of a novel hybrid magnetic ionic liquid catalyst, created by immobilizing an imidazolium-based ionic liquid onto a nitrogen-rich magnetic nanocomposite (n-Fe₃O₄@SiO₂-TA-SO₃H IL). nih.gov

This heterogeneous nanocatalyst demonstrates superior performance in promoting symmetric and asymmetric Hantzsch reactions, a type of MCR used to synthesize dihydropyridines. nih.gov The key advantages of this system include:

High Efficiency: The high density of acidic functional groups on the nanoparticle surface enhances catalytic activity. nih.gov

Easy Recovery: The magnetic nature of the catalyst allows for simple separation from the reaction mixture using an external magnet. nih.gov

Recyclability: The catalyst can be recovered, washed, and reused for at least eight consecutive runs without a significant loss of its catalytic activity. nih.gov

This approach provides a green and sustainable pathway for the synthesis of complex molecules, a strategy that holds great promise for MCRs involving 1H-indene-1,2,3-trione. nih.gov

Ionic Liquid Catalysis in MCRs

Ionic liquids (ILs) have emerged as effective and recyclable catalysts for MCRs, often acting as both the solvent and the catalyst. Various ILs have been successfully employed to catalyze the synthesis of diverse heterocyclic compounds.

One study explored the use of 1-butyl-3-methylimidazolium methyl sulfate (B86663) ([bmim][MeSO₄]) as an organocatalyst for the Biginelli multicomponent reaction to produce dihydropyrimidinones. organic-chemistry.org This IL proved highly efficient, affording excellent yields (80–91%) in short reaction times (25–45 minutes). organic-chemistry.org Its catalytic activity was superior to other ILs, and it could be recovered and reused for up to five consecutive reactions. organic-chemistry.org

In another application, an ionic liquid, [H-NMP][MeSO₃], was used as a biocatalyst for the one-pot, four-component synthesis of pyranopyrazoles from hydrazine (B178648) hydrate, ethyl acetoacetate, malononitrile, and an aldehyde. derpharmachemica.com This eco-friendly process uses ethanol as a solvent and proceeds cleanly with high yields and simple work-up. derpharmachemica.com Betainium-based ionic liquids have also been shown to be highly selective catalysts for Hantzsch reactions to produce acridinediones under mild conditions. rsc.org

Table 2: Ionic Liquids in Multicomponent Reactions

| Ionic Liquid Catalyst | Reaction Type | Key Advantages | Reference |

| [bmim][MeSO₄] | Biginelli Reaction | Excellent yields (80-91%), short reaction times, recyclable (5 cycles) | organic-chemistry.org |

| [H-NMP][MeSO₃] | Pyranopyrazole Synthesis | Eco-friendly, high yielding, simple work-up | derpharmachemica.com |

| Betainium Lactate | Hantzsch Reaction | High selectivity, mild conditions, biocompatible raw materials | rsc.org |

| n-Fe₃O₄@SiO₂-TA-SO₃H IL | Hantzsch Reaction | Heterogeneous, magnetically recoverable, reusable (8+ cycles) | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a popular technique in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and cleaner reactions. scielo.org.zaresearchgate.net

The synthesis of an imine, (E)-1-(3-bromobenzylidene)-2-phenylhydrazine, was achieved in 90% yield in just 2 minutes using microwave irradiation (180 W), showcasing the remarkable efficiency of this method. researchgate.net In the synthesis of 1,2,3-triazole derivatives, microwave-assisted methods consistently provided better yields (72–96%) in shorter times compared to conventional heating (64–94%). nih.gov For example, a reaction that required 8 hours under conventional heating could be completed in just 12 minutes with microwave irradiation. researchgate.net

This acceleration is also evident in palladium-catalyzed intramolecular couplings, where a reaction to form an indole (B1671886) derivative took 3 hours with conventional heating to achieve a 90% yield, while microwave irradiation yielded 95% in only 1 hour. mdpi.com These findings underscore the potential of microwave-assisted protocols to significantly enhance the efficiency of MCRs involving 1H-indene-1,2,3-trione and phenylhydrazine.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Reference |

| 1,2,3-Triazole Derivatives | 8-12 h / 64-94% | 10-18 min / 72-96% | nih.gov |

| 1,2,3-Triazole Oxime | 8 h / Not specified | 12 min / Good yield | researchgate.net |

| Indole Derivative | 3 h / 90% | 1 h / 95% | mdpi.com |

| Imine | Not specified | 2 min / 90% | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography of 1H-indene-1,2,3-trione 2-(phenylhydrazone) and Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a molecule in its solid, crystalline phase. Studies on phenylhydrazone derivatives provide a framework for understanding the structural characteristics of the title compound.

X-ray crystallographic analyses of phenylhydrazone derivatives reveal detailed information about their molecular conformation. For instance, the study of 5-nitroisatin-3-phenylhydrazone, a related derivative, shows that the molecule possesses a nearly planar geometry. sci-hub.st The dihedral angle between its indole (B1671886) unit and the phenyl ring is just 0.9(4)°. sci-hub.st In other, more complex derivatives featuring fused ring systems, specific conformations such as an envelope shape for a six-membered ring have been observed. rsc.org The core phenylhydrazone structure often establishes its conformation through the formation of intramolecular hydrogen bonds. bohrium.com For example, in some phenylhydrazone Schiff bases, a short intramolecular N-H···O hydrogen bond between the hydrazine (B178648) hydrogen and a pyrazolone (B3327878) oxygen is a key feature defining the solid-state shape. nih.gov

Table 1: Selected Crystallographic Data for a Phenylhydrazone Derivative

| Parameter | Value |

| Compound | 5-nitroisatin-3-phenylhydrazone sci-hub.st |

| Formula | C₁₄H₁₀N₄O₃ researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecular Geometry | Nearly planar sci-hub.st |

| Key Dihedral Angle | 0.9(4)° (between indole and phenyl ring) sci-hub.st |

Hirshfeld surface analysis is a powerful tool to quantify these interactions. In the crystal structure of 5-nitroisatin-3-phenylhydrazone, O⋯H contacts account for 28.5% of the intermolecular interactions, while H⋯H contacts contribute 26.7%. sci-hub.st Other significant contacts include C⋯H (17.7%) and C⋯O (8.2%). sci-hub.st In some structures, π-π stacking interactions between aromatic rings also play a significant role in stabilizing the crystal packing, with observed inter-centroid distances as short as 3.6430 (8) Å. rsc.orglibretexts.org These varied interactions can lead to the formation of complex one-, two-, or three-dimensional networks in the solid state. sci-hub.stlibretexts.org

Phenylhydrazones can exist in two primary tautomeric forms: the azo form (-N=N-) and the hydrazone form (>C=N-NH-). X-ray crystallography provides unambiguous evidence for the predominant tautomer in the solid state. Overwhelmingly, studies on various phenylhydrazone derivatives have shown that they exist almost exclusively in the more stable keto-hydrazone form in the crystalline phase. sci-hub.stnih.govresearchgate.net This is often stabilized by an intramolecular hydrogen bond. bohrium.comuni.lu Quantum-mechanical calculations performed on related systems support these experimental findings, indicating that the hydrazone tautomer is significantly more stable energetically than the corresponding azo form. uni.lu The consistent observation of the hydrazone form across a wide range of derivatives strongly suggests that 1H-indene-1,2,3-trione 2-(phenylhydrazone) also adopts this tautomeric form in its crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for the complete assignment of all proton and carbon signals, providing definitive structural confirmation.

Full structural assignment for phenylhydrazone derivatives is routinely achieved using ¹H and ¹³C NMR spectroscopy. nih.gov The ¹H NMR spectra typically show characteristic signals for the aromatic protons on the different ring systems and a key signal for the N-H proton, the chemical shift of which can be indicative of hydrogen bonding. nih.gov The ¹³C NMR spectra provide signals for each unique carbon atom, including the distinct resonances for the carbonyl (C=O) and imine (C=N) carbons. nih.gov

For complex structures, 2D NMR experiments such as HMQC, HSQC, and HMBC are employed to unambiguously correlate protons with their directly attached carbons and to establish long-range connectivity, confirming the molecular framework. bohrium.comresearchgate.net While ¹H and ¹³C NMR are standard, ¹⁷O NMR studies on phenylhydrazones have not been reported. The low natural abundance (0.038%) and significant quadrupolar moment of the ¹⁷O isotope make such experiments technically challenging and costly, requiring isotopic enrichment that is not routinely performed for this class of compounds. researchgate.netnih.gov

Table 2: Representative NMR Data for a Phenylhydrazone Derivative in DMSO-d₆

| Parameter | Data for 1-(2,6-dihydroxyphenyl)ethan-1-one phenylhydrazone nih.gov |

| ¹H NMR (400 MHz) | δ 10.40 (s, 2H, 2×OH), 9.22 (s, 1H, NH), 7.23 (t, J=7.8 Hz, 2H, PhH), 7.06 (d, J=7.9 Hz, 2H, PhH), 6.95 (t, J=8.1 Hz, 1H, PhH), 6.78 (t, J=7.2 Hz, 1H, PhH), 6.35 (d, J=8.1 Hz, 2H, PhH), 2.32 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz) | δ 157.18, 146.16, 146.04, 129.59, 119.68, 112.97, 112.41, 107.51, 18.34 |

Note: This data is for a representative phenylhydrazone derivative to illustrate typical chemical shifts and is not for the title compound itself.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric exchange. libretexts.org These methods can determine the rates and activation energies of such dynamic equilibria. researchgate.net The tautomerism between the azo and hydrazone forms is a dynamic process that can, in principle, be studied by DNMR. rsc.org Techniques like variable-temperature (VT) NMR can show the coalescence of signals as the rate of exchange increases with temperature, allowing for the calculation of the energy barrier between the exchanging forms. researchgate.net Furthermore, 2D exchange spectroscopy (EXSY) can be used to detect chemical exchange, where cross-peaks appear between the signals of the exchanging species. nih.govutoronto.ca

While the existence of tautomerism in phenylhydrazones is well-established, specific and detailed dynamic NMR studies that quantify the kinetic parameters for conformational exchange or tautomeric processes in 1H-indene-1,2,3-trione 2-(phenylhydrazone) are not extensively reported in the surveyed scientific literature.

Solvent Effects on Chemical Shifts and Conformational Preferences

The conformation of 1H-indene-1,2,3-trione 2-(phenylhydrazone) in solution and the chemical shifts of its protons are significantly influenced by the surrounding solvent environment. This phenomenon, known as the solvent effect, is a critical tool in conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov The polarity, hydrogen bonding capability, and magnetic anisotropy of the solvent can alter the electron density around specific nuclei, leading to observable changes in their resonance frequencies. thieme-connect.de

When analyzing the ¹H-NMR spectrum of this compound, a comparison between solvents of differing properties, such as a non-polar aprotic solvent (e.g., Chloroform-d, CDCl₃) and a polar aprotic solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆), reveals significant variations in chemical shifts (Δδ), particularly for protons involved in hydrogen bonding. unn.edu.ng The N-H proton of the phenylhydrazone moiety is especially sensitive. ruc.dk In a non-polar solvent like CDCl₃, this proton is likely to participate in a stable intramolecular hydrogen bond with one of the adjacent carbonyl oxygens of the indene-trione ring system. However, in a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆, this intramolecular bond can be disrupted in favor of a stronger intermolecular hydrogen bond with the solvent's oxygen atom. unn.edu.ngruc.dk This change in bonding environment typically leads to a significant downfield shift (increase in ppm value) of the N-H proton signal.

Table 1: Expected ¹H-NMR Solvent Effects on Key Protons of 1H-indene-1,2,3-trione 2-(phenylhydrazone)

| Proton Type | Expected Shift in CDCl₃ (Non-polar) | Expected Shift in DMSO-d₆ (Polar Aprotic) | Rationale for Shift |

| N-H (Hydrazone) | Relatively upfield | Significant downfield shift | Disruption of intramolecular H-bond and formation of intermolecular H-bond with solvent. unn.edu.ngruc.dk |

| Aromatic H (ortho to C=O) | Normal aromatic region | Minor downfield shift | Deshielding effect from adjacent carbonyls, influenced by solvent interaction. |

| Aromatic H (Phenyl ring) | Normal aromatic region | Minor shifts | General solvent effect and potential conformational reorientation. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in 1H-indene-1,2,3-trione 2-(phenylhydrazone). The analysis is based on the principle that specific bonds and functional groups vibrate at characteristic frequencies. By comparing the experimental spectrum with known frequency ranges, the molecular structure can be confirmed.

For 1H-indene-1,2,3-trione 2-(phenylhydrazone), the spectrum is dominated by several key vibrational modes. The indene-trione moiety features two distinct carbonyl (C=O) groups. Their stretching vibrations typically appear as strong, sharp bands in the IR spectrum between 1680 and 1750 cm⁻¹. The exact positions are sensitive to the electronic environment and potential hydrogen bonding. The phenylhydrazone group introduces several characteristic vibrations. The C=N stretching vibration is expected in the 1620-1660 cm⁻¹ region. The N-H bond gives rise to both a stretching vibration, typically seen as a medium-to-sharp band around 3200-3400 cm⁻¹, and a bending vibration (scissoring) near 1550-1620 cm⁻¹. The aromatic rings (both the indene (B144670) and phenyl portions) contribute C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹.

Theoretical calculations, often employing Density Functional Theory (DFT) at a level like B3LYP, can be used to predict the vibrational frequencies and intensities, aiding in the precise assignment of complex spectral bands. naturalspublishing.com

Table 2: Assignment of Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

| N-H (Hydrazone) | Stretching | 3200 - 3400 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Indene-trione) | Asymmetric & Symmetric Stretching | 1680 - 1750 | Strong |

| C=N (Hydrazone) | Stretching | 1620 - 1660 | Medium to Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| N-H (Hydrazone) | Bending | 1550 - 1620 | Medium |

The vibrational spectrum of 1H-indene-1,2,3-trione 2-(phenylhydrazone) provides deep insights into its electronic structure and the predominant tautomeric form it adopts. This compound can theoretically exist in two tautomeric forms: the keto-hydrazone form and the enol-azo form. Vibrational spectroscopy is an definitive tool for distinguishing between these isomers.

The experimental spectrum strongly supports the dominance of the keto-hydrazone tautomer. The presence of intense absorption bands in the characteristic C=O stretching region (1680-1750 cm⁻¹) and a distinct N-H stretching band (around 3200-3400 cm⁻¹) are clear indicators of the keto-hydrazone structure. researchgate.net Conversely, the enol-azo tautomer would exhibit a prominent O-H stretching band (typically broad, around 3200-3600 cm⁻¹) and a C-O stretching band (around 1200 cm⁻¹), while the C=O bands would be absent. DFT calculations performed on similar systems have confirmed that the keto-hydrazone form is energetically more stable. researchgate.net

Furthermore, the precise frequencies of the C=O and C=N stretching modes are correlated with the degree of electron conjugation within the molecule. The extensive π-system, which includes the indene ring, the carbonyl groups, and the phenylhydrazone moiety, leads to delocalization of electron density. This conjugation tends to lower the vibrational frequencies of the C=O and C=N bonds compared to their unconjugated counterparts. Any factor that alters this conjugation, such as a change in molecular conformation or solvent, would be reflected in shifts in these key vibrational bands, thus linking the vibrational modes directly to the electronic structure. naturalspublishing.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of 1H-indene-1,2,3-trione 2-(phenylhydrazone) through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₅H₁₀N₂O₂, corresponding to a monoisotopic mass of approximately 250.07 Da. In an electron ionization (EI) mass spectrum, the parent molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 250.

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the compound's structure. The fragmentation pathways are driven by the formation of stable neutral molecules and charged fragments. For 1H-indene-1,2,3-trione 2-(phenylhydrazone), several characteristic fragmentation patterns can be anticipated. derpharmachemica.com

A common initial fragmentation step for hydrazones is the cleavage of the relatively weak N-N single bond. This could lead to fragments corresponding to the phenyl diazenyl cation ([C₆H₅N₂]⁺) at m/z 105 or the indene-trione radical fragment. Another likely pathway involves the loss of stable neutral molecules. The elimination of a carbon monoxide (CO) molecule (28 Da) from the indene-trione ring is a very common fragmentation for such structures, leading to a fragment ion at m/z 222. Subsequent loss of another CO molecule could also occur. The cleavage of the phenyl group ([C₆H₅]˙, 77 Da) from the nitrogen atom would result in a fragment at m/z 173. The analysis of these and other smaller fragments helps to piece together the original molecular structure.

Table 3: Predicted Mass Spectrometry Fragmentation for 1H-indene-1,2,3-trione 2-(phenylhydrazone)

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 250 | Molecular Ion [M]⁺˙ | [C₁₅H₁₀N₂O₂]⁺˙ | - |

| 222 | [M - CO]⁺˙ | [C₁₄H₁₀N₂O]⁺˙ | CO |

| 173 | [M - C₆H₅]⁺ | [C₉H₅N₂O₂]⁺ | C₆H₅˙ |

| 105 | Phenyl diazenyl cation | [C₆H₅N₂]⁺ | C₉H₅O₂˙ |

| 91 | Phenylaminyl cation | [C₆H₅N]⁺˙ | C₉H₅NO₂ |

| 77 | Phenyl cation | [C₆H₅]⁺ | C₉H₅N₂O₂˙ |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1H-indene-1,2,3-trione 2-(phenylhydrazone) and its analogs, DFT calculations provide a detailed understanding of their structural and electronic characteristics.

In many hydrazone systems, the keto-hydrazone form is found to be energetically more stable than the enol-azo form, often due to the formation of a strong intramolecular hydrogen bond. mdpi.com For instance, in para-substituted phenylhydrazones with an HN–N=C–C=N fragment, the E-isomers are energetically preferred and feature stronger intramolecular hydrogen bonds. mdpi.com Computational studies on related β-diketones also reveal that the keto form is generally more stable. orientjchem.orgbohrium.com The relative energies of these tautomers can be calculated using DFT methods, providing a quantitative measure of their stability.

Table 1: Theoretical Relative Energies of Tautomeric Forms in Analogous Systems

| Tautomeric Form | Analogous System | Relative Energy (kcal/mol) | Reference |

| Keto-Hydrazone | 3-phenyl-2,4-pentanedione | 0.00 (Reference) | bohrium.com |

| Enol-Azo | 3-phenyl-2,4-pentanedione | +17.89 (in gas phase) | bohrium.com |

| E-isomer (HN–N=C–C=N) | Unsubstituted Phenylhydrazone | 0.00 (Reference) | mdpi.com |

| Z-isomer (HN–N=C–C=O) | Unsubstituted Phenylhydrazone | +2.70 | mdpi.com |

This table presents data from analogous systems to illustrate the typical energy differences between tautomeric forms as specific data for 1H-indene-1,2,3-trione 2-(phenylhydrazone) is not available.

The three-dimensional structure of 1H-indene-1,2,3-trione 2-(phenylhydrazone) is complex, with multiple possible conformations arising from rotations around single bonds. Conformational analysis using DFT helps to identify the most stable conformers and to map the potential energy surface. For cyclic ketones like cycloundecanone, computational studies have successfully identified numerous stable conformations. nih.gov The study of ninhydrin (B49086), the hydrate (B1144303) of 1H-indene-1,2,3-trione, also involved energy calculations for various possible conformers to determine the most optimized geometry. nih.gov These studies indicate that even small changes in conformation can have significant impacts on the molecule's energy and properties. The energy landscape of 1H-indene-1,2,3-trione 2-(phenylhydrazone) would similarly be characterized by several local minima corresponding to different spatial arrangements of the phenylhydrazone side chain relative to the indene-trione core.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net For ninhydrin, the calculated HOMO-LUMO energies revealed that charge transfer occurs within the molecule. nih.govresearchgate.net In analogous pyrazole (B372694) derivatives, a small HOMO-LUMO energy gap was also indicative of high chemical reactivity. asrjetsjournal.org The HOMO is typically localized on the electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-deficient parts, acting as the electron acceptor. For 1H-indene-1,2,3-trione 2-(phenylhydrazone), the HOMO is expected to be distributed over the phenylhydrazone moiety, while the LUMO would likely be centered on the electron-withdrawing tricarbonyl system of the indene (B144670) core.

Table 2: Calculated HOMO-LUMO Energies and Gap for Analogous Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Ninhydrin | - | - | - | nih.govresearchgate.net |

| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 | researchgate.net |

| Pyrazole Carbaldehyde Derivative | - | - | - | asrjetsjournal.org |

Specific energy values for ninhydrin and the pyrazole carbaldehyde derivative were stated as calculated but not explicitly provided in the abstracts. The data for 3-methyl-1-phenylpyrazole is provided as an example of typical values obtained through DFT calculations.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation of complex molecules. Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of fundamental vibrational modes. nih.govmdpi.com For ninhydrin, a detailed vibrational analysis was performed using DFT calculations, which showed good agreement with experimental data after applying scaling factors. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov These theoretical predictions are instrumental in assigning experimental NMR signals and can help to distinguish between different isomers or conformers. ruc.dk Computational studies on pyrazole derivatives have demonstrated the successful application of this method in correlating calculated and experimental NMR data. asrjetsjournal.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. youtube.com Typically, negative potential regions (often colored red or yellow) indicate sites susceptible to electrophilic attack, while positive potential regions (colored blue) indicate sites prone to nucleophilic attack.

For molecules with complex functionalities like 1H-indene-1,2,3-trione 2-(phenylhydrazone), the MEP surface would highlight the negative potential around the carbonyl oxygen atoms and the nitrogen atoms of the hydrazone group, suggesting these are likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atom of the N-H group would exhibit a positive potential, making it a potential site for nucleophilic interaction.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. pitt.edu By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, which are indicative of a bonding interaction. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens for understanding the intricate details of chemical reactions, including the formation of complex molecules like 1H-indene-1,2,3-trione 2-(phenylhydrazone). Through theoretical calculations, researchers can model reaction pathways, identify transition states, and determine the energetic feasibility of various mechanistic steps. However, a comprehensive review of available scientific literature reveals a notable scarcity of specific computational studies focused exclusively on the reaction mechanism and transition states for the formation of 1H-indene-1,2,3-trione 2-(phenylhydrazone).

While direct computational data for this specific compound is not readily found in published research, experimental studies have provided insights into the reaction between ninhydrin (the hydrated form of 1H-indene-1,2,3-trione) and phenylhydrazine (B124118). An investigation utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy monitored the reaction in a chloroform (B151607) solution. nih.govbalikesir.edu.trsigmaaldrich.cn This study is pivotal as it provides real-time observational data on the consumption of reactants and the formation of products.

The in-situ FTIR analysis revealed that the reaction between ninhydrin and phenylhydrazine does not terminate at the mono-substituted product, 1H-indene-1,2,3-trione 2-(phenylhydrazone). Instead, the reaction proceeds until all three carbonyl groups of the indane-1,2,3-trione structure have reacted with phenylhydrazine. nih.govbalikesir.edu.tr This leads to the formation of a different final product, identified as 1,2,3-tris-phenylhydrazonoindan. nih.govbalikesir.edu.tr This finding was consistent for reactions carried out with both 1:1 and 1:3 molar ratios of ninhydrin to phenylhydrazine, suggesting a high reactivity of the subsequent carbonyl groups after the initial condensation. nih.govbalikesir.edu.tr

Based on these experimental observations, it is plausible to hypothesize that 1H-indene-1,2,3-trione 2-(phenylhydrazone) exists as a transient intermediate in the reaction pathway to the tris-substituted product. A generalized, hypothetical reaction mechanism for the formation of the mono-phenylhydrazone intermediate would likely proceed as follows:

Nucleophilic Attack: The terminal nitrogen atom of the phenylhydrazine molecule, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the 1H-indene-1,2,3-trione.

Proton Transfer: A series of proton transfers would likely follow, leading to the formation of a carbinolamine intermediate.

Dehydration: Subsequent elimination of a water molecule from the carbinolamine intermediate would result in the formation of the C=N double bond characteristic of the phenylhydrazone.

While this proposed mechanism is based on established principles of hydrazone formation, the specific activation energies and the geometries of the transition states for the reaction between 1H-indene-1,2,3-trione and phenylhydrazine would require dedicated computational studies, such as those employing Density Functional Theory (DFT). Such studies would be invaluable for elucidating the precise energetic landscape of the reaction, confirming the transient nature of the mono-phenylhydrazone, and understanding the kinetics that favor the formation of the tris-phenylhydrazonoindan.

Due to the lack of specific published computational research on the reaction mechanism and transition states for 1H-indene-1,2,3-trione 2-(phenylhydrazone), no data tables of research findings can be presented at this time. Future computational investigations are necessary to fill this knowledge gap and provide a detailed, quantitative understanding of this chemical transformation.

Chemical Reactivity and Mechanistic Studies of 1h Indene 1,2,3 Trione 2 Phenylhydrazone

Electrophilic Reactivity of the Indenone Core

The indenone core of 1H-indene-1,2,3-trione 2-(phenylhydrazone) is characterized by significant electrophilicity, a feature inherited from its parent compound, indane-1,2,3-trione. wikipedia.orgrsc.org The structure contains two vicinal carbonyl groups at the C-1 and C-3 positions of the indene (B144670) ring. These groups exert a strong electron-withdrawing inductive effect, which polarizes the carbon atoms, rendering them highly susceptible to attack by nucleophiles.

The central carbonyl group of the parent trione (B1666649) is noted to be extremely electrophilic, readily participating in reactions like ene additions. rsc.org In the 2-(phenylhydrazone) derivative, the C-2 carbonyl is replaced by the C=N-NHPh group. However, the carbonyl groups at C-1 and C-3 remain potent electrophilic centers. The reactivity of these sites is fundamental to the condensation and cyclization reactions that the molecule undergoes. The electrophilic nature of the indenone core is the driving force for its utility as a building block in organic synthesis. researchgate.net

Nucleophilic Condensation Pathways and Derivative Formation

The presence of an available carbonyl group at the C-3 position (or C-1) allows 1H-indene-1,2,3-trione 2-(phenylhydrazone) to participate in various nucleophilic condensation reactions. These reactions provide a direct pathway to a diverse range of derivatives by forming new carbon-carbon or carbon-heteroatom bonds.

A significant class of nucleophiles used in these transformations are active methylene (B1212753) compounds. nih.govnih.gov These are compounds containing a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons and facilitates the formation of a nucleophilic carbanion. The reaction typically proceeds via an initial nucleophilic addition of the carbanion to the carbonyl carbon, followed by a dehydration step (Knoevenagel condensation) to yield a stable final product. This strategy is widely employed for the synthesis of complex molecules. mdpi.com Phenylhydrazone derivatives, in general, are often synthesized through the condensation of a ketone or aldehyde with a substituted phenylhydrazine (B124118), frequently catalyzed by a few drops of acid. nih.govmdpi.compreprints.org

The table below summarizes representative condensation reactions involving indenone-like structures and various nucleophiles.

| Nucleophile Class | Reagent Example | Resulting Derivative Class | Catalyst/Conditions |

| Active Methylene | Malononitrile (B47326) | Dicyanomethylene-indene derivatives | Base (e.g., piperidine, triethylamine) |

| Active Methylene | Barbituric Acid | Pyrimidine-fused indenone systems | Acid or base catalysis |

| Amines | Primary Amines | Schiff bases (Imines) | Acid catalysis, heat |

| Hydrazines | Hydrazine (B178648) Hydrate (B1144303) | Azine derivatives | Acetic acid, reflux |

These condensation reactions are crucial for expanding the molecular complexity of the initial phenylhydrazone scaffold, leading to compounds with potentially novel properties.

Cyclization and Annulation Reactions

The strategic placement of reactive functional groups in 1H-indene-1,2,3-trione 2-(phenylhydrazone) makes it an ideal substrate for intramolecular and intermolecular cyclization reactions, leading to the formation of fused and spiro-heterocyclic systems.

The synthesis of indenopyrazole derivatives is a well-established area of research, often utilizing indanone precursors. researchgate.netnih.gov 1H-indene-1,2,3-trione 2-(phenylhydrazone) possesses the necessary functionalities to undergo intramolecular cyclization to form an indenopyrazolone framework. This transformation typically involves the nucleophilic attack of the secondary amine nitrogen (NH) of the hydrazone moiety onto one of the adjacent electrophilic carbonyl carbons (C-1 or C-3) of the indene ring. A subsequent dehydration step results in the formation of the fused pyrazole (B372694) ring.

The reaction can be promoted by thermal conditions or by using a catalytic amount of acid or base. This cyclization provides a direct route to polycyclic heteroaromatic compounds that are of interest in medicinal chemistry. The general scheme for this type of reaction starting from a related precursor, such as an α,β-unsaturated ketone and phenylhydrazine, often involves refluxing in a suitable solvent like polyethylene (B3416737) glycol (PEG-400) with an acid catalyst. researchgate.net

The table below details examples of indenopyrazolone syntheses from related starting materials, illustrating the versatility of this reaction.

| Starting Material 1 | Starting Material 2 | Product Framework | Conditions |

| α,β-Unsaturated Ketone | Phenylhydrazine | Indeno-pyrazole derivatives | PEG-400, Acetic Acid researchgate.net |

| Indan-1,3-dione | Various electrophiles/nucleophiles | Indenopyrazole derivatives | Various nih.gov |

| Ethyl Acetoacetate | Phenylhydrazine | Pyrazolone (B3327878) derivatives | Reflux orientjchem.orgorientjchem.org |

Spiro-heterocycles are a class of compounds where two rings are joined at a single common atom. The indenone framework is a common structural motif in the synthesis of spiro compounds. nih.gov For 1H-indene-1,2,3-trione 2-(phenylhydrazone), the exocyclic carbon-nitrogen double bond (C=N) of the hydrazone provides a site for cycloaddition reactions, which can lead to the formation of spiro-heterocyclic systems.

One of the most powerful methods for constructing five-membered spiro-heterocycles is the 1,3-dipolar cycloaddition reaction. researchgate.net In a potential reaction pathway, an in-situ generated 1,3-dipole, such as an azomethine ylide, could react with the C=N bond of the phenylhydrazone (acting as the dipolarophile). This would generate a spiro-heterocycle where the spiro-carbon is the C-2 atom of the indene ring. Such multicomponent reactions are an efficient tool for building molecular complexity. nih.gov

The formation of the diverse heterocyclic derivatives from 1H-indene-1,2,3-trione 2-(phenylhydrazone) proceeds through well-defined reaction mechanisms.

Indenopyrazolone Formation: The mechanism for indenopyrazolone formation is a classic condensation-cyclization sequence.

Protonation/Activation: In acidic conditions, the carbonyl oxygen at C-1 or C-3 is protonated, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the phenylhydrazone moiety attacks the activated carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

Dehydration: The intermediate, a carbinolamine derivative, readily eliminates a molecule of water to form the stable, aromatic pyrazole ring, resulting in the final indenopyrazolone product. orientjchem.orgijpsr.com

Spiro-Heterocycle Formation (via 1,3-Dipolar Cycloaddition): The mechanism for forming spiro-heterocycles often involves a concerted or stepwise cycloaddition.

Generation of the 1,3-Dipole: A separate reaction, for instance, between an α-amino acid and an aldehyde, generates a transient 1,3-dipole like an azomethine ylide.

Cycloaddition: The 1,3-dipole reacts with the C=N bond of the phenylhydrazone (the dipolarophile). The electrons from the dipole and the π-bond of the dipolarophile rearrange to form two new sigma bonds, creating a five-membered spiro-ring in a single step ([3+2] cycloaddition). researchgate.net This process is highly valued for its stereochemical control and atom economy.

Metal-Catalyzed Transformations and C-C Bond Cleavage Reactions

While specific metal-catalyzed reactions of 1H-indene-1,2,3-trione 2-(phenylhydrazone) are not extensively documented, the reactivity of hydrazones in transition-metal catalysis is a rapidly developing field. researchgate.net N-Tosylhydrazones, for example, are widely used as precursors to diazo compounds or carbene intermediates in the presence of transition metals like palladium, copper, and rhodium. bohrium.com

It is plausible that 1H-indene-1,2,3-trione 2-(phenylhydrazone) could undergo similar transformations.

Carbene Formation and Subsequent Reactions: Under appropriate conditions (e.g., with a rhodium or copper catalyst), the phenylhydrazone could potentially eliminate aniline (B41778) to generate an indenone-carbene intermediate. This highly reactive species could then undergo various transformations, including:

Cyclopropanation: Reaction with an alkene.

C-H Insertion: Insertion into a C-H bond of a nearby molecule or intramolecularly.

Cross-Coupling Reactions: Palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds. bohrium.commdpi.com

C-C Bond Cleavage: C-C bond cleavage reactions are less common but can occur under specific catalytic conditions or through fragmentation pathways. For instance, a reactive intermediate formed via metal catalysis could undergo rearrangement or fragmentation, leading to the cleavage of one of the C-C bonds within the five-membered ring of the indene core. Phenylhydrazine itself can act as a promoter in certain reactions, such as the transition-metal-free, light-driven hydrogenation of aryl halides, which proceeds through a radical-mediated mechanism. nih.gov This suggests that the phenylhydrazone moiety could play an active role in facilitating redox processes under specific catalytic cycles.

Further research is required to fully explore the potential of metal-catalyzed transformations and C-C bond cleavage reactions involving this specific indenone phenylhydrazone.

Decarbonylative Cycloadditions (e.g., Rhodium(I)-Catalyzed)

The core scaffold of the title compound, 1H-indene-1,2,3-trione, is known to participate in sophisticated cycloaddition reactions. A notable example is the rhodium(I)-catalyzed decarbonylative cycloaddition with alkynes and norbornene. These reactions represent a novel method for activating C–C bonds in ketones that are not highly strained and lack auxiliary directing groups.

In the presence of a rhodium(I) catalyst, 1H-indene-1,2,3-triones can react with alkynes in either a [5 + 2 − 2] or a [5 + 2 − 1] decarbonylative cycloaddition. orientjchem.org The former involves the loss of two carbon monoxide molecules, while the latter involves the loss of one. These processes lead to the divergent synthesis of fused indenone and quinone derivatives, respectively. orientjchem.org The reaction is effective for a wide array of alkynes and substituted 1H-indene-1,2,3-triones, producing the desired heterocyclic products in moderate to high yields. orientjchem.org

A similar [5+2−2] decarbonylative cycloaddition occurs between 1H-indene-1,2,3-trione and norbornene, which proceeds through the direct cleavage of a carbon-carbon bond catalyzed by a rhodium(I) complex. oup.comiosrjournals.org This transformation yields 2,3-dihydro-1H-inden-1-one derivatives and tolerates a variety of functional groups on the indene-1,2,3-trione core. oup.com

Role of Catalysts in Regioselectivity and Efficiency

The efficiency and outcome of the decarbonylative cycloadditions are highly dependent on the catalytic system employed. For the reaction of 1H-indene-1,2,3-triones with both alkynes and norbornene, a combination of a rhodium(I) precursor, such as [Rh(COD)Cl]₂, and a bisphosphine ligand, typically rac-BINAP, has been identified as the most effective catalytic system. orientjchem.orgoup.com

The pathway of these cycloadditions can be strategically directed by the use of specific additives. For instance, in the reaction with alkynes, the addition of copper chloride promotes the [5 + 2 − 2] pathway leading to indenones, whereas the addition of hexacarbonyl chromium enhances the [5 + 2 − 1] process to yield quinones. orientjchem.org

While these reactions often show a lack of regioselectivity, the substitution pattern on the 1H-indene-1,2,3-trione ring can exert significant control. oup.com Specifically, substrates bearing a methoxy (B1213986) (-OMe), cyano (-CN), or a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position have been observed to display high regioselectivity in the cycloaddition with norbornene. oup.com

| Reactant 2 | Catalyst System | Additive | Reaction Type | Product Class | Reference |

|---|---|---|---|---|---|

| Alkynes | [Rh(COD)Cl]₂ / rac-BINAP | Copper Chloride | [5 + 2 − 2] | Indenones | orientjchem.org |

| Alkynes | [Rh(COD)Cl]₂ / rac-BINAP | Hexacarbonyl Chromium | [5 + 2 − 1] | Quinones | orientjchem.org |

| Norbornene | [Rh(COD)Cl]₂ (5.0 mol%) / rac-BINAP (10 mol%) | N/A | [5 + 2 − 2] | 2,3-Dihydro-1H-inden-1-one derivatives | oup.comiosrjournals.org |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of 1H-indene-1,2,3-trione 2-(phenylhydrazone) is complex, involving both the indene-1,2,3-trione core and the phenylhydrazone substituent. The parent compound, indane-1,2,3-trione (ninhydrin), is a well-known oxidizing agent, famous for its reaction with amines and amino acids. wikipedia.org The phenylhydrazone moiety itself is also redox-active.

Studies on phenylhydrazine and its derivatives reveal their electrochemical oxidation behavior. Phenylhydrazine exhibits a single, irreversible anodic peak in cyclic voltammetry across a wide pH range. iosrjournals.org The electrooxidation of phenylhydrazine can be catalyzed by various electrode materials, such as nanostructured cobalt-molybdenum alloys, which lower the peak potential and increase the current density of the oxidation process.

The electrochemical response of phenylhydrazones can be quasi-reversible. For example, the heterocyclic phenylhydrazone 3-acetylpyridine (B27631) phenylhydrazone (APPH) displays a single quasi-reversible redox couple in its cyclic voltammogram. orientjchem.org The introduction of a substituent can significantly alter the redox properties. Converting a rhodamine B hydrazide into its corresponding acylhydrazone, for instance, dramatically increases the reversibility of its electrooxidation. rsc.org This suggests that the specific structure of 1H-indene-1,2,3-trione 2-(phenylhydrazone) likely results in a unique electrochemical signature arising from the combined properties of its two redox-active components.

| Compound | Electrochemical Method | Key Finding | Reference |

|---|---|---|---|

| Phenylhydrazine | Cyclic Voltammetry | Single, diffusion-controlled, irreversible anodic peak. | iosrjournals.org |

| 3-acetylpyridine phenylhydrazone (APPH) | Cyclic Voltammetry | Exhibits one quasi-reversible redox couple. | orientjchem.org |

| Cu(II)-APPH Chelate | Cyclic Voltammetry | Displays two quasi-reversible redox couples. | orientjchem.org |

| Rhodamine B acylhydrazone | Cyclic Voltammetry | Shows two reversible electrooxidation waves; increased reversibility compared to the parent hydrazide. | rsc.org |

Investigation of E/Z Isomerism and Tautomerism in Reactivity

The reactivity of 1H-indene-1,2,3-trione 2-(phenylhydrazone) is further complicated by the possibilities of both geometric isomerism and tautomerism, which can influence its chemical and physical properties.

E/Z Isomerism: The carbon-nitrogen double bond (C=N) of the hydrazone group restricts free rotation, leading to the existence of E/Z geometric isomers. docbrown.infostudymind.co.uk The assignment of E or Z is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond. docbrown.info For phenylhydrazones derived from α-keto esters, it has been shown that isomers can be separated and are characterized by different physical properties. oup.com In some cases, the stability of one isomer is enhanced by the formation of an intramolecular hydrogen bond. oup.comnih.gov The interconversion between E and Z isomers of phenylhydrazones can be catalyzed by phenylhydrazine through an addition-elimination mechanism. rsc.org

Tautomerism: 1H-indene-1,2,3-trione 2-(phenylhydrazone) can exist in multiple tautomeric forms.

Hydrazone-Azo Tautomerism: The phenylhydrazone moiety can tautomerize to an azo-enol form. This involves the migration of the N-H proton to one of the carbonyl oxygens, creating a hydroxyl group and a nitrogen-nitrogen double bond (-N=N-).

Keto-Enol Tautomerism: The two remaining carbonyl groups on the indane ring at positions 1 and 3 can undergo enolization. This creates enol or dienol forms within the five-membered ring. Hydrazides are known to exhibit this type of keto-enol tautomerism, often facilitated by photoexcitation in a process known as excited-state intramolecular proton transfer (ESIPT). researchgate.net

The equilibrium between these different tautomers is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic rings. bohrium.com Computational studies have shown that for some systems, the keto form is more stable, but solvent effects can diminish the energy difference between tautomers. bohrium.comrsc.org The relative stability of keto versus enol forms in fused aromatic systems can be heavily influenced by the preservation of aromaticity in the core structure. nih.gov

Derivatization and Complex Heterocyclic Synthesis from 1h Indene 1,2,3 Trione 2 Phenylhydrazone

Functionalization of the Phenylhydrazone Moiety

The phenylhydrazone portion of 1H-indene-1,2,3-trione 2-(phenylhydrazone) offers multiple sites for functionalization, including the secondary amine and the aromatic phenyl ring. These modifications can be used to alter the electronic properties, solubility, and further reactivity of the molecule.

Common functionalization reactions for phenylhydrazones include acylation and alkylation at the nitrogen atom. For instance, acylation can be achieved using acyl chlorides or anhydrides, which can lead to the formation of N-acyl derivatives. Such reactions can sometimes precede or trigger recyclization processes, leading to new heterocyclic frameworks. researchgate.net While specific examples detailing the acylation of 1H-indene-1,2,3-trione 2-(phenylhydrazone) are not extensively documented in the reviewed literature, the general reactivity of phenylhydrazones suggests this is a feasible transformation. researchgate.netnih.gov

Substitution on the phenyl ring of the hydrazone moiety can also be achieved, typically by using substituted phenylhydrazines in the initial synthesis. This approach allows for the introduction of a wide range of functional groups, including electron-donating and electron-withdrawing groups, which can influence the subsequent reactivity of the molecule in cyclization reactions. nih.gov

Table 1: Potential Functionalization Reactions of the Phenylhydrazone Moiety

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-1H-indene-1,2,3-trione 2-(phenylhydrazone) |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1H-indene-1,2,3-trione 2-(phenylhydrazone) |

Ring-Closing Reactions to Fused Systems

The strategic arrangement of functional groups in 1H-indene-1,2,3-trione 2-(phenylhydrazone) makes it an ideal substrate for intramolecular and multicomponent reactions that lead to the formation of fused heterocyclic systems.

The reaction of 1H-indene-1,2,3-trione (ninhydrin) with phenylhydrazines is a key step in the synthesis of the indenopyrazolone scaffold, specifically indeno[1,2-c]pyrazol-4(1H)-ones. These compounds are of interest due to their potential biological activities. researchgate.netmdpi.comproquest.com

One common synthetic route involves a three-component reaction between ninhydrin (B49086), a phenylhydrazine (B124118), and an aldehyde. researchgate.net A plausible mechanism for this transformation begins with the condensation of the aldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then attacks the ninhydrin, leading to a zwitterionic species that undergoes tautomerization and subsequent intramolecular nucleophilic addition to form the final indenopyrazolone product. Various catalysts, including functionalized SBA-15, have been employed to facilitate this reaction at room temperature.

Another approach involves the acid-catalyzed condensation of a 2-acyl-1,3-indanedione with a substituted phenylhydrazine. researchgate.netmdpi.comproquest.com This reaction can lead to the formation of regioisomeric pyrazole (B372694) products. For example, the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine can yield both 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one and 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one. researchgate.netmdpi.comproquest.com

Table 2: Examples of Indenopyrazolone Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ninhydrin, Phenylhydrazine, Benzaldehyde | Pd@modified SBA-15, Acetonitrile, Room Temp. | Indenopyrazolone derivative | High |

The synthesis of pyrazole-fused indene (B144670) derivatives is a well-established area of research, with 1H-indene-1,2,3-trione 2-(phenylhydrazone) and its precursors serving as key starting materials. researchgate.netmdpi.comproquest.comresearchgate.netnih.gov These compounds are recognized as privileged scaffolds in medicinal chemistry, particularly as anticancer agents. nih.gov

Microwave-assisted synthesis has been shown to be an efficient method for the preparation of these derivatives. For example, the cyclocondensation of a substituted 2-benzylidene-2,3-dihydro-1H-inden-1-one with an arylhydrazine hydrochloride in ethanol (B145695) with a few drops of acetic acid can afford indeno[1,2-c]pyrazoles in good yields. nih.gov The absence of the C=O stretching band in the IR spectra of the products confirms the successful ring closure. nih.gov

The versatility of this synthetic approach allows for the creation of a diverse library of pyrazole-fused indene derivatives by varying the substituents on both the indene core and the phenylhydrazine. researchgate.netnih.gov

Table 3: Synthesis of Pyrazole-Fused Indene Derivatives

| Starting Material | Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Substituted 2-benzylidene-2,3-dihydro-1H-inden-1-one | Arylhydrazine hydrochloride | Microwave, Ethanol, Acetic acid | Indeno[1,2-c]pyrazoles | nih.gov |

Synthesis of Polycyclic Aromatic Nitrogen-Containing Compounds

1H-indene-1,2,3-trione 2-(phenylhydrazone) is a valuable building block for the synthesis of more complex polycyclic aromatic nitrogen-containing compounds. These larger, fused systems are of interest in materials science and medicinal chemistry.

The inherent reactivity of the indene and phenylhydrazone moieties allows for cascade reactions that can build multiple rings in a single synthetic operation. For instance, palladium-catalyzed cascade reactions involving sequential aminopalladation and carbopalladation have been developed to construct tricyclic nitrogen heterocycles. nih.govnih.gov While not specifically demonstrated with 1H-indene-1,2,3-trione 2-(phenylhydrazone), the principles of these reactions could potentially be applied to its derivatives.

Furthermore, the reaction of dinitriles with strong bases can lead to unexpected polycyclic systems through rearrangements and cyclizations, as seen in the synthesis of thieno[2,3-h] nih.govnaphthyridines. clockss.org The structural complexity of 1H-indene-1,2,3-trione 2-(phenylhydrazone) makes it a candidate for similar complex transformations.

Strategic Use in Protection-Deprotection Chemistry

In organic synthesis, the protection of reactive functional groups is a crucial strategy. organic-chemistry.org Hydrazones are well-known protecting groups for carbonyl compounds. tandfonline.com The reaction of a carbonyl compound with a hydrazine (B178648) forms a stable hydrazone, masking the electrophilic nature of the carbonyl carbon. acs.org

While 1H-indene-1,2,3-trione 2-(phenylhydrazone) is primarily explored as a synthetic intermediate for heterocyclic compounds, the phenylhydrazone moiety itself represents a protected form of one of the ketone functionalities of the parent 1H-indene-1,2,3-trione. The formation of the phenylhydrazone is a selective reaction at the C2 position of ninhydrin.

The deprotection of hydrazones to regenerate the parent carbonyl compound can be achieved under various conditions, often involving oxidative cleavage. tandfonline.com Reagents such as zirconium oxychloride have been shown to be effective for both the protection of carbonyls as hydrazones and their subsequent deprotection. tandfonline.com The application of such methods to 1H-indene-1,2,3-trione 2-(phenylhydrazone) would regenerate the 1,2,3-trione system, although specific studies focusing on this particular deprotection are not prevalent in the examined literature. The stability of the phenylfluoren-9-yl (Pf) group, a related bulky protecting group, highlights the potential for such moieties to prevent racemization in certain contexts, though this is more relevant for chiral centers adjacent to the protected group. nih.gov

Applications in Chemical Sciences and Materials Chemistry Non Biological

Utility as a Synthon in Organic Synthesis

1H-indene-1,2,3-trione 2-(phenylhydrazone) is a valuable synthon, or synthetic building block, in organic chemistry. Its utility stems from the multiple reactive sites within its structure, which allow for the construction of a diverse array of more complex molecular architectures.

Building Block for Complex Molecules and Heterocycles

The inherent reactivity of the indene-1,2,3-trione scaffold, combined with the phenylhydrazone group, makes this compound an excellent starting material for the synthesis of various heterocyclic systems. The cyclocondensation reactions of similar trione (B1666649) and hydrazone derivatives are well-documented, suggesting the potential of 1H-indene-1,2,3-trione 2-(phenylhydrazone) in creating fused heterocyclic rings. For instance, related compounds are used in the synthesis of pyrazolo[3,4-b]quinolines and pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.commdpi.com The reaction of the carbonyl groups with various nucleophiles can lead to the formation of new ring systems, incorporating the indene (B144670) and phenylhydrazone fragments into a larger, polycyclic structure.

The versatility of this synthon is further highlighted by its potential to participate in multicomponent reactions. For example, the related indane-1,2,3-trione can undergo Passerini reactions with isocyanides and benzoic acid derivatives to yield sterically hindered 2,2-disubstituted indane-1,3-dione derivatives. mdpi.com This suggests that 1H-indene-1,2,3-trione 2-(phenylhydrazone) could similarly be employed in one-pot syntheses to generate highly functionalized and complex molecules.

Precursor for Advanced Organic Structures

Beyond the synthesis of heterocycles, 1H-indene-1,2,3-trione 2-(phenylhydrazone) serves as a precursor for more advanced and intricate organic structures. Its derivatives can be utilized in the construction of polycyclic aromatic hydrocarbons and other complex frameworks. The ability to introduce various substituents onto the phenyl ring of the hydrazone or to modify the indene core allows for the fine-tuning of the properties of the resulting molecules. This tunability is crucial for creating tailored organic materials with specific electronic or photophysical properties.

Potential in Catalysis as a Ligand or Organocatalyst

While direct catalytic applications of 1H-indene-1,2,3-trione 2-(phenylhydrazone) are not extensively documented, the closely related arylhydrazones of 1H-indene-1,3(2H)-dione have shown significant promise as ligands in coordination chemistry and catalysis. rsc.org

Mononuclear copper(II) complexes of a sulfonated arylhydrazone of 1H-indene-1,3(2H)-dione have been successfully employed as catalysts for the oxidation of alcohols. rsc.org These complexes demonstrated catalytic activity in the oxidation of 1-phenylethanol, showcasing the potential of this class of ligands to stabilize metal centers and facilitate catalytic transformations. rsc.org The catalytic system could be recycled without significant loss of activity, highlighting its robustness. rsc.org Furthermore, copper(II) complexes of similar ligands have been used for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. mdpi.com

These findings strongly suggest that 1H-indene-1,2,3-trione 2-(phenylhydrazone) could serve as a versatile ligand for the synthesis of catalytically active metal complexes. The nitrogen and oxygen atoms within its structure provide potential coordination sites for a variety of metal ions. The electronic properties of the resulting metal complexes could be modulated by introducing different substituents on the phenylhydrazone moiety, thereby influencing their catalytic efficacy.

Development of Functional Materials (e.g., Optical Properties)

The development of functional organic materials with specific optical properties is a burgeoning area of research. While the direct investigation of the optical properties of materials derived from 1H-indene-1,2,3-trione 2-(phenylhydrazone) is limited, the structural characteristics of this molecule suggest its potential in this field. The extended π-conjugated system encompassing the indene and phenylhydrazone components is a key feature for chromophoric and fluorophoric behavior.